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Compound of Interest

Compound Name: 3,5-Dichloro-2-nitrobenzaldehyde

Cat. No.: B2642146

An In-depth Technical Guide to 3,5-Dichloro-2-nitrobenzaldehyde: Structure, Properties, and
Synthetic Applications

Executive Summary

3,5-Dichloro-2-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a
valuable intermediate in synthetic organic chemistry. Its trifunctional nature, featuring an
aldehyde, a nitro group, and two chlorine atoms on a benzene ring, offers a versatile platform
for constructing more complex molecular architectures. The electron-withdrawing properties of
the nitro and chloro substituents, combined with the reactive aldehyde group, make it a key
building block for pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide
provides a comprehensive overview of its chemical structure, physicochemical properties, a
proposed synthetic pathway, key reactivity patterns, and essential safety protocols, designed
for researchers and development scientists.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research
and development. The following section details the nomenclature and structural representation
of 3,5-Dichloro-2-nitrobenzaldehyde.

Nomenclature and Key Identifiers
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The compound is systematically identified by various chemical registry numbers and notations,
which are crucial for database searches and regulatory compliance.

Identifier Value Source(s)
3,5-Dichloro-2-

IUPAC Name _ [31[4]
nitrobenzaldehyde

CAS Number 59178-12-0 [11[31[4]

Molecular Formula C7H3CI2NOs [11[3114]

Molecular Weight 220.01 g/mol [11[3114]

0=CC1=CC(Cl)=CC(Cl)=C1--
SMILES [1]
INVALID-LINK--=O

Molecular Structure

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and
physical properties. The structure consists of a benzene ring substituted at positions 1, 2, 3,
and 5 with an aldehyde (-CHO), a nitro (-NO:z), and two chloro (-Cl) groups, respectively.

Caption: Chemical structure of 3,5-Dichloro-2-nitrobenzaldehyde.

Physicochemical and Spectroscopic Properties

The physical and spectral data are critical for handling, reaction monitoring, and quality control.

Physical Properties

This compound is a solid at room temperature with a distinct melting point, making it suitable
for standard laboratory handling. While specific solubility data is not widely published, its
polarity suggests poor solubility in water but good solubility in common organic solvents like
alcohols and chlorinated hydrocarbons, a trait common to similar nitroaromatic compounds.[5]

[6]
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Property Value Source(s)
Pale yellow crystalline powder

Appearance _ [7]
(inferred)

Melting Point 42 - 44 °C

Boiling Point 153 °C @ 31 hPa (41.3 mbar)

N Store at 2-8°C under an inert
Storage Conditions
atmosphere

Spectroscopic Profile

While a dedicated public spectrum for this specific molecule is not available, its structure allows
for a reliable prediction of its key spectroscopic features.

e 1H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple and
diagnostic. The aldehydic proton (-CHO) should appear as a sharp singlet far downfield,
typically in the & 9.8-10.5 ppm region, due to the strong deshielding effect of the carbonyl
group.[8] The two aromatic protons on the ring are in different chemical environments and
should appear as two distinct doublets in the  7.5-8.5 ppm range, with a small meta-
coupling constant (J = 2-3 Hz).

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will provide a
map of the carbon skeleton. The aldehydic carbonyl carbon is the most downfield signal,
expected around & 185-190 ppm.[9] The six aromatic carbons would appear in the & 120-150
ppm region, with the carbons directly attached to the electron-withdrawing chloro and nitro
groups being significantly shifted.

IR (Infrared) Spectroscopy: The IR spectrum is defined by its functional groups. Key
absorption bands would include:

o ~1710 cm~1: Strong C=0 stretch from the aldehyde.

o ~1550 cm~t and ~1350 cm~1: Strong asymmetric and symmetric N-O stretching from the
nitro group, respectively.[10]
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o ~800-900 cm~1: C-H out-of-plane bending, indicative of the aromatic substitution pattern.

o ~700-800 cm~1: C-Cl stretching vibrations.

e MS (Mass Spectrometry): The mass spectrum would confirm the molecular weight. The
molecular ion peak (M*) would exhibit a characteristic isotopic pattern due to the presence of
two chlorine atoms (3°Cl and 3’Cl), resulting in major peaks at m/z 219 (M%), 221 (M+2)*, and
223 (M+4)* with a relative intensity ratio of approximately 9:6:1.

Synthesis and Purification

While multiple synthetic routes could be envisioned, a logical and industrially relevant approach
involves the direct nitration of a commercially available precursor.

Rationale for Synthetic Approach

The most straightforward synthesis is the regioselective nitration of 3,5-dichlorobenzaldehyde.
The aldehyde group is a meta-director, and the chloro groups are ortho, para-directors. In this
case, the directing effects are conflicting. However, the position ortho to the aldehyde is
sterically hindered and electronically deactivated. The position between the two chlorine atoms
(position 4) is also sterically hindered. The position ortho to one chlorine and meta to the
aldehyde (position 2) becomes the most probable site for nitration under controlled conditions.

Proposed Synthetic Workflow

The process involves the careful addition of a nitrating agent to the starting material at a
controlled temperature to ensure selectivity and safety.

Caption: Proposed workflow for the synthesis of 3,5-Dichloro-2-nitrobenzaldehyde.

Experimental Protocol: Synthesis of 3,5-Dichloro-2-
hitrobenzaldehyde

Disclaimer: This protocol is a representative example based on established chemical principles
and must be adapted and optimized under strict laboratory safety protocols.

» Reactor Preparation: In a three-necked round-bottom flask equipped with a mechanical
stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 5

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b2642146?utm_src=pdf-body
https://www.benchchem.com/product/b2642146?utm_src=pdf-body
https://www.benchchem.com/product/b2642146?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2642146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

equivalents). Cool the flask in an ice-salt bath to 0°C.

o Preparation of Nitrating Agent: Slowly add fuming nitric acid (90%, 1.1 equivalents) to the
cold sulfuric acid via the dropping funnel with continuous stirring. Maintain the temperature
below 10°C throughout the addition.

o Substrate Addition: Once the nitrating mixture is prepared and cooled to 0°C, add 3,5-
dichlorobenzaldehyde (1.0 equivalent) portion-wise over 30-45 minutes. The internal
temperature must be rigorously maintained between 0°C and 5°C to prevent over-nitration
and side reactions.

e Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an
additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC)
until the starting material is consumed.

o Workup - Quenching: Carefully pour the reaction mixture onto a stirred slurry of crushed ice.
This must be done slowly to manage the exotherm. A solid precipitate should form.

o Workup - Isolation: Filter the crude solid product using a Buchner funnel and wash
thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

 Purification: Recrystallize the crude solid from a suitable solvent system, such as an
ethanol/water mixture, to yield the pure 3,5-Dichloro-2-nitrobenzaldehyde. Dry the final
product under vacuum.

Chemical Reactivity and Synthetic Utility

The molecule’s utility stems from the distinct reactivity of its functional groups, which can be
addressed selectively.

o Aldehyde Group: This is the primary site for nucleophilic addition. It readily participates in:

o Reductive Amination: Reaction with primary or secondary amines in the presence of a
reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.

o Wittig Reaction: Conversion to a substituted styrene derivative upon reaction with a
phosphorus ylide.
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o Condensation Reactions: Forms Schiff bases (imines) with primary amines or participates
in aldol and Knoevenagel condensations.[5]

o Oxidation/Reduction: Can be oxidized to the corresponding carboxylic acid or reduced to a
benzyl alcohol.

» Nitro Group: The strongly electron-withdrawing nitro group can be selectively reduced to an
amine (-NH2) using various reagents (e.g., SnCIl2/HCI, H2/Pd-C). This transformation is
fundamental in medicinal chemistry, as the resulting 2-amino-3,5-dichlorobenzaldehyde is a
precursor to quinolines, benzodiazepines, and other heterocyclic systems.

e Aromatic Ring: The ring is electron-deficient due to the three withdrawing groups, making it
susceptible to nucleophilic aromatic substitution (SnAr), although this is less common and
requires harsh conditions. Electrophilic substitution is highly disfavored.

Its role as a synthetic intermediate is particularly pronounced in the development of novel
pharmaceutical candidates, where the dichloronitroaniline scaffold, accessible from this
aldehyde, is a common feature.

Safety and Handling

Proper handling is imperative due to the compound's hazardous nature. The following
information is derived from safety data sheets (SDS).[11]

H | Identificati

Hazard Class GHS Code Description

Acute Toxicity (Oral) H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

. May cause respiratory
STOT - Single Exposure H335 o
irritation.

] ) Harmful to aquatic life with
Aquatic Hazard (Chronic) H412 .
long lasting effects.
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Recommended Handling Procedures

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

o Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
o Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
o Skin and Body Protection: Wear a lab coat and closed-toe shoes.

o Handling Practices: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash
hands thoroughly after handling.

First Aid and Emergency Measures
« |If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

« If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

« If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON
CENTER or doctor if you feel unwell.

 If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present
and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

Conclusion

3,5-Dichloro-2-nitrobenzaldehyde is a synthetically versatile building block with a well-
defined profile of reactivity and physical properties. Its importance lies in its ability to serve as a
starting point for a wide range of more complex molecules, particularly within the
pharmaceutical and fine chemical industries. A thorough understanding of its properties,
synthetic pathways, and safety requirements, as outlined in this guide, is essential for its
effective and safe utilization in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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